molecular formula C17H15NO6 B474822 4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid CAS No. 486994-04-1

4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid

Cat. No.: B474822
CAS No.: 486994-04-1
M. Wt: 329.3g/mol
InChI Key: NRLYAVWGJUXGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO6 It is characterized by the presence of a benzoic acid moiety linked to a formyl and methoxy-substituted phenoxy group through an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 4-formyl-2-methoxyphenol.

    Acetylation: The 4-formyl-2-methoxyphenol undergoes acetylation to form 4-formyl-2-methoxyphenoxyacetic acid.

    Amidation: The 4-formyl-2-methoxyphenoxyacetic acid is then reacted with 4-aminobenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: 4-{[(4-Carboxy-2-methoxyphenoxy)acetyl]amino}benzoic acid.

    Reduction: 4-{[(4-Hydroxymethyl-2-methoxyphenoxy)acetyl]amino}benzoic acid.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenoxyacetic acid: Similar in structure but lacks the benzoic acid moiety.

    4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid methyl ester: Similar but with a methyl ester group instead of a carboxylic acid.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-23-15-8-11(9-19)2-7-14(15)24-10-16(20)18-13-5-3-12(4-6-13)17(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLYAVWGJUXGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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